molecular formula C8H16O2 B2957840 3-Ethoxycyclohexan-1-ol CAS No. 51181-36-3

3-Ethoxycyclohexan-1-ol

Cat. No.: B2957840
CAS No.: 51181-36-3
M. Wt: 144.214
InChI Key: VMIHDEMXNIQISM-UHFFFAOYSA-N
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Description

3-Ethoxycyclohexan-1-ol is an organic compound with the molecular formula C8H16O2. It is a cyclohexanol derivative where an ethoxy group is attached to the third carbon of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 3-ethoxyphenol using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethoxyphenol in a continuous flow reactor. The use of a supported metal catalyst, such as ruthenium on alumina (Ru/Al2O3), can enhance the efficiency and selectivity of the reaction. The process parameters, including temperature, pressure, and flow rate, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: This compound is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-ethoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxycyclohexan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. These properties make it valuable in specific applications where such characteristics are desired .

Properties

IUPAC Name

3-ethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8-5-3-4-7(9)6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIHDEMXNIQISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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